molecular formula C20H26N2O B5413610 2-cyclopropyl-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone

2-cyclopropyl-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone

Cat. No.: B5413610
M. Wt: 310.4 g/mol
InChI Key: LJUNVRYFJZJQKR-DFQSSKMNSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .


Synthesis Analysis

Pyridine is produced from natural sources such as coal tar or by chemical synthesis. It is used as a solvent for paints, rubber, dyes and resins .


Molecular Structure Analysis

The simplest member of the pyridine family is pyridine itself, a compound with molecular formula C5H5N .


Physical and Chemical Properties Analysis

Pyridine is a colourless flammable liquid with a strong and unpleasant fish-like odour .

Mechanism of Action

The mechanism of action of pyridine-based compounds can vary widely depending on the specific compound and its intended use. Unfortunately, without more specific information, it’s difficult to provide a detailed mechanism of action for the compound you’re interested in .

Safety and Hazards

Exposure to pyridine can cause irritation, swelling and redness to the skin. Inhalation, ingestion or prolonged skin contact can cause drowsiness, mood changes, weakness, insomnia and in severe cases breathing problems, liver and kidney damage, and coma .

Properties

IUPAC Name

2-cyclopropyl-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-18(12-14-6-7-14)22-13-17(15-4-2-1-3-5-15)20-19(22)16-8-10-21(20)11-9-16/h1-5,14,16-17,19-20H,6-13H2/t17-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUNVRYFJZJQKR-DFQSSKMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CC(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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